
Methyl(1,1,2-trimethylpropyl)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(1,1,2-trimethylpropyl)malononitrile is an organic compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.2474 g/mol It is characterized by its unique structure, which includes a malononitrile group attached to a methyl-substituted propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,1,2-trimethylpropyl)malononitrile typically involves the reaction of a suitable alkyl halide with malononitrile in the presence of a base. For example, the reaction of 1,1,2-trimethylpropyl bromide with malononitrile in the presence of a strong base like sodium hydride can yield the desired product. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Methyl(1,1,2-trimethylpropyl)malononitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the malononitrile group acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitriles or reduction to yield amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form substituted alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted malononitriles.
Oxidation: Corresponding nitriles.
Reduction: Amines.
科学的研究の応用
Methyl(1,1,2-trimethylpropyl)malononitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl(1,1,2-trimethylpropyl)malononitrile involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. The malononitrile group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Similar Compounds
- Ethyl(1,1,2-trimethylpropyl)malononitrile
- Propyl(1,1,2-trimethylpropyl)malononitrile
- Butyl(1,1,2-trimethylpropyl)malononitrile
Uniqueness
Methyl(1,1,2-trimethylpropyl)malononitrile is unique due to its specific substitution pattern and the presence of the malononitrile group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
85688-96-6 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
2-(2,3-dimethylbutan-2-yl)-2-methylpropanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-8(2)9(3,4)10(5,6-11)7-12/h8H,1-5H3 |
InChIキー |
ZMCKYPPOTHYZAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)C(C)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


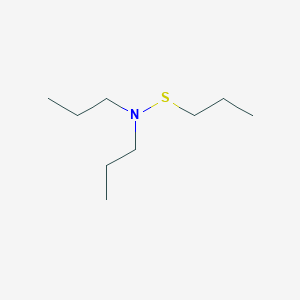

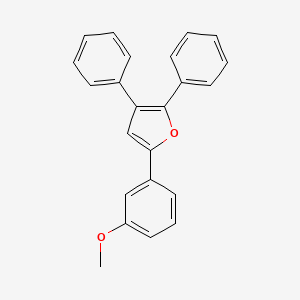



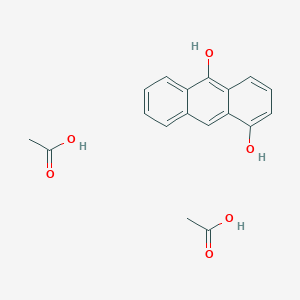

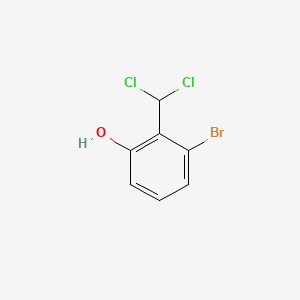
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
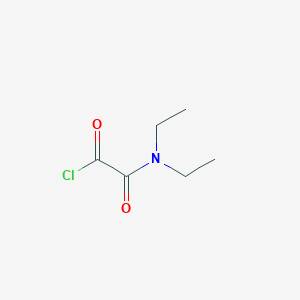

![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
